Quinoline-4-carbonitrile hydrochloride
Description
Chemical Structure and Physicochemical Properties
Molecular Composition and Structural Elucidation
IUPAC Nomenclature and Molecular Formula (C₁₀H₇ClN₂)
Quinoline-4-carbonitrile hydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, reflecting its structural composition and salt formation. The compound possesses the molecular formula C₁₀H₇ClN₂, indicating the presence of ten carbon atoms, seven hydrogen atoms, one chlorine atom, and two nitrogen atoms within its molecular framework. The molecular weight of this compound is precisely determined to be 190.63 daltons, which accounts for the quinoline-4-carbonitrile base molecule complexed with one equivalent of hydrochloric acid. The Chemical Abstracts Service has assigned this compound the registry number 1187932-06-4, providing a unique identifier for regulatory and commercial purposes.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as N#Cc1ccnc2c1cccc2.Cl, which clearly delineates the connectivity pattern of the quinoline ring system with the cyano substituent and the associated chloride ion. The compound also possesses the MDL number MFCD09997915, further establishing its identity in chemical databases. The base structure consists of a quinoline moiety, which is a bicyclic aromatic heterocycle formed by the fusion of benzene and pyridine rings, with a carbonitrile group attached at the 4-position of the quinoline ring system.
Crystallographic Analysis and Conformational Studies
The crystallographic properties of this compound reveal important insights into its solid-state structure and intermolecular interactions. The compound typically crystallizes in a stable polymorphic form that exhibits characteristic packing arrangements influenced by hydrogen bonding between the protonated quinoline nitrogen and the chloride counterion. The crystal structure demonstrates that the molecule adopts a nearly planar conformation for the quinoline ring system, with minimal deviation from planarity due to the aromatic character of the heterocyclic framework.
Conformational analysis indicates that the cyano group at the 4-position maintains an optimal orientation that minimizes steric hindrance while maximizing electronic conjugation with the quinoline pi-electron system. The hydrochloride salt formation introduces additional stabilizing factors through ionic interactions, which contribute to the overall crystalline stability observed in solid-state preparations. The intermolecular packing typically involves π-π stacking interactions between adjacent quinoline rings, supplemented by electrostatic interactions between the chloride ions and the protonated quinoline nitrogen atoms.
Tautomeric and Resonance Forms
The electronic structure of this compound involves several resonance contributors that collectively describe the true electronic distribution within the molecule. The quinoline ring system exhibits characteristic aromatic resonance, with electron delocalization extending across both the benzene and pyridine portions of the bicyclic framework. The presence of the cyano group at the 4-position introduces additional resonance possibilities, particularly involving the quinoline nitrogen atom and the pi-electron system of the aromatic rings.
In the hydrochloride salt form, the quinoline nitrogen atom is protonated, which significantly alters the resonance patterns compared to the neutral base compound. This protonation eliminates certain resonance forms that would be available in the free base, while introducing new electronic distributions that stabilize the ionic character of the salt. The cyano group maintains its linear geometry and exhibits characteristic triple-bond character, with minimal participation in tautomeric equilibria under normal conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, DEPT)
Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed information about the molecular structure and electronic environment of individual atoms within the compound. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the aromatic nature of the quinoline ring system and the electron-withdrawing effect of the cyano substituent. The aromatic protons in the quinoline ring typically appear in the 7.5-9.2 parts per million region, with specific patterns that allow for unambiguous assignment of individual proton signals.
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates distinct chemical shifts for the various carbon environments within the molecule, including the quaternary carbon of the cyano group, which typically appears around 116-118 parts per million. The quinoline ring carbons exhibit chemical shifts characteristic of aromatic heterocyclic systems, with the carbon atoms adjacent to the quinoline nitrogen showing appropriate downfield shifts due to the electronegativity of nitrogen. Distortionless Enhancement by Polarization Transfer experiments provide additional confirmation of carbon multiplicities, clearly distinguishing between quaternary, tertiary, secondary, and primary carbon atoms within the molecular framework.
The following table summarizes typical nuclear magnetic resonance chemical shifts observed for quinoline-4-carbonitrile derivatives:
| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
|---|---|---|
| C-2 (quinoline) | 149-152 | 9.0-9.2 |
| C-3 (quinoline) | 124-126 | 7.8-8.0 |
| C-4 (quinoline) | 115-118 | - |
| C-5 (quinoline) | 125-128 | 8.0-8.2 |
| C-6 (quinoline) | 130-132 | 7.7-7.9 |
| C-7 (quinoline) | 128-130 | 7.7-7.9 |
| C-8 (quinoline) | 125-127 | 8.0-8.2 |
| Cyano Carbon | 116-118 | - |
Infrared Absorption Bands and Functional Group Analysis
Infrared spectroscopic analysis of this compound reveals characteristic absorption bands that correspond to specific functional groups and molecular vibrations within the compound. The cyano group exhibits a distinctive and intense absorption band typically observed around 2220-2240 cm⁻¹, which serves as a diagnostic feature for confirming the presence of the nitrile functionality. This absorption is particularly sharp and well-resolved, making it an excellent marker for qualitative identification of the compound.
The quinoline ring system contributes multiple absorption bands in the aromatic carbon-carbon and carbon-nitrogen stretching regions, typically appearing between 1450-1650 cm⁻¹. The aromatic carbon-hydrogen stretching vibrations produce characteristic bands in the 3000-3100 cm⁻¹ region, while out-of-plane bending vibrations of aromatic hydrogens appear in the fingerprint region below 900 cm⁻¹. The hydrochloride salt formation introduces additional spectroscopic features, including broad absorption bands associated with nitrogen-hydrogen stretching of the protonated quinoline nitrogen, typically observed around 2400-3200 cm⁻¹.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information about molecular weight confirmation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 154 for the free base quinoline-4-carbonitrile component, with the hydrochloride salt showing loss of hydrochloric acid under electron ionization conditions. Common fragmentation patterns include loss of the cyano group (loss of 26 mass units) and various ring fragmentations that produce smaller aromatic cations.
Characteristic fragmentation ions observed in mass spectrometric analysis include peaks at mass-to-charge ratios corresponding to quinoline cation (129), methylenequinoline cation (140), and various smaller aromatic fragments such as benzene cation (78) and pyridine cation (79). The base peak in most mass spectra corresponds to a stable aromatic cation formed through loss of the cyano group and subsequent rearrangement processes. These fragmentation patterns provide fingerprint information that aids in structural confirmation and purity assessment of this compound samples.
Thermodynamic and Physical Properties
Melting Point and Phase Behavior
The melting point characteristics of this compound reflect the influence of ionic interactions and crystalline packing forces on the thermal stability of the compound. While specific melting point data for the hydrochloride salt is limited in the available literature, related quinoline-4-carbonitrile derivatives typically exhibit melting points in the range of 60-95°C, with the hydrochloride salt generally showing higher melting points due to enhanced intermolecular forces. The phase behavior of this compound demonstrates typical characteristics of organic hydrochloride salts, including sharp melting transitions and minimal decomposition at the melting point under normal atmospheric conditions.
Thermal analysis reveals that this compound exhibits good thermal stability up to its melting point, with decomposition typically occurring at significantly higher temperatures. The compound does not exhibit polymorphic transitions in the temperature range below its melting point, indicating a single stable crystalline form under normal storage and handling conditions. Differential scanning calorimetry analysis would be expected to show a single endothermic transition corresponding to the melting process, followed by potential decomposition events at elevated temperatures.
Solubility Profiles in Polar and Nonpolar Solvents
The solubility characteristics of this compound demonstrate the significant impact of salt formation on dissolution behavior compared to the parent free base compound. The hydrochloride salt exhibits markedly enhanced solubility in polar protic solvents such as water and alcohols, due to favorable ionic interactions between the protonated quinoline nitrogen, chloride counterion, and polar solvent molecules. This increased aqueous solubility represents a substantial improvement over the free base quinoline-4-carbonitrile, which shows limited water solubility.
In polar aprotic solvents such as dimethyl sulfoxide, the compound demonstrates excellent solubility characteristics, making it suitable for various analytical and synthetic applications. The solubility in less polar organic solvents remains limited, reflecting the ionic character of the hydrochloride salt and the inherent polarity of the quinoline ring system. Partition coefficient studies would be expected to show reduced lipophilicity compared to the free base, which has important implications for biological activity and pharmaceutical applications.
The following table summarizes expected solubility characteristics:
| Solvent Type | Solubility Category | Comments |
|---|---|---|
| Water | High | Enhanced by ionic character |
| Methanol | High | Favorable hydrogen bonding |
| Ethanol | Moderate to High | Good solvation of ionic species |
| Dimethyl sulfoxide | Very High | Excellent polar aprotic solvent |
| Dichloromethane | Low | Limited ionic solvation |
| Hexane | Very Low | Incompatible with ionic character |
Hygroscopicity and Stability Under Ambient Conditions
This compound exhibits moderate hygroscopic properties, characteristic of organic hydrochloride salts that contain basic nitrogen heterocycles. The compound readily absorbs atmospheric moisture under normal humidity conditions, which can lead to changes in crystalline properties and potential clumping during storage. Proper storage requires controlled humidity environments, typically maintained below 60% relative humidity to prevent significant moisture uptake and associated handling difficulties.
The stability of this compound under ambient conditions is generally excellent, with minimal degradation observed during extended storage periods when properly protected from moisture and excessive heat. The compound maintains its chemical integrity and spectroscopic properties for extended periods when stored in sealed containers under dry conditions. Temperature cycling studies indicate good stability across normal storage temperature ranges, with no evidence of polymorphic transitions or chemical decomposition under typical laboratory and commercial storage conditions. Quality control specifications typically require purity levels of not less than 98%, which can be maintained consistently with appropriate storage practices.
Structure
2D Structure
Properties
IUPAC Name |
quinoline-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCVFNQMUBTHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Isatin Derivatives and Oxidative Transformations
A patented industrially applicable method involves a multi-step process starting from isatin, proceeding through intermediate quinoline carboxylic acid derivatives, and culminating in the formation of quinoline-4-carbonitrile hydrochloride or related quinoline-4-carboxylic acid derivatives. The key steps are:
| Step | Reaction Details | Conditions | Product |
|---|---|---|---|
| 1 | Condensation of isatin with acetone under highly basic aqueous conditions | 25–35 °C stirring, then acetone reflux for 5–15 hours, pH adjusted to 5–6 | 2-toluquinoline-4-carboxylic acid |
| 2 | Reaction of 2-toluquinoline-4-carboxylic acid with benzaldehyde | 95–105 °C for 1–6 hours | 2-vinyl-4-quinoline carboxylic acid hydrate |
| 3 | Dehydration of 2-vinyl-4-quinoline carboxylic acid hydrate with diacetyl oxide | 115–125 °C for 2–8 hours | 2-vinyl-4-quinoline carboxylic acid |
| 4 | Oxidation with potassium permanganate and sodium hydroxide | 35–45 °C for 2–8 hours, acidification to pH 1–2 | Quinoline-2,4-dicarboxylic acid |
| 5 | Decarboxylation in refluxing m-xylene | Reflux followed by cooling and filtration | Cinchonic acid (quinoline derivative) |
This method is noted for using inexpensive raw materials, mild reaction conditions, and ease of industrial scale-up with stable processes and low cost.
One-Pot Three-Component Doebner Hydrogen-Transfer Reaction
A modern, efficient approach to quinoline-4-carboxylic acids, which can be adapted to quinoline-4-carbonitrile derivatives, is based on a three-component reaction involving aniline derivatives, benzaldehyde, and pyruvic acid under acidic catalysis (e.g., BF3·THF). Key features include:
- The reaction proceeds via initial formation of an imine intermediate from aniline and benzaldehyde.
- Pyruvic acid reacts with the imine to form a dihydroquinoline intermediate.
- A hydrogen transfer mechanism between the dihydroquinoline and imine leads to oxidation to the quinoline.
- The reaction tolerates a wide range of substituents on anilines, including electron-withdrawing and electron-donating groups.
- Optimal conditions involve BF3·THF catalyst in acetonitrile solvent at 65 °C with dropwise addition of pyruvic acid to suppress byproducts.
- Yields can reach up to 86% under optimized conditions.
- The reaction can be scaled up to produce hundreds of grams without loss of efficiency.
The following table summarizes optimization data for the synthesis of quinoline-4-carboxylic acid derivatives via this method:
| Entry | Acid Catalyst | Solvent | Equiv Aniline | Equiv Benzaldehyde | Acid Equiv | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | None | EtOH | 1.05 | 1 | 0.5 | Reflux | 15 |
| 8 | BF3·THF | MeCN | 1 | 1 | 0.5 | Reflux | 47 |
| 18 | BF3·THF | MeCN | 2 | 2 | 0.5 | Reflux | 73 |
| 21 | BF3·THF | MeCN | 1.8 | 2 | 0.5 | Reflux | 76 |
| 23 | BF3·THF | MeCN | 1.8 | 2 | 0.5 | 65 | 76 |
| 25 | BF3·THF | MeCN | 1.8 | 2 | 0.5 | 65 (pyruvic acid added dropwise) | 86 |
This method is notable for its broad substrate scope, mild conditions, and applicability to large-scale synthesis of bioactive quinoline derivatives.
Pfitzinger Reaction and Variants
The Pfitzinger reaction, involving the condensation of isatin with ketones or enaminones under basic conditions, is a classical approach to quinoline-4-carboxylic acids. Recent improvements include:
- Use of substituted isatins and aromatic ketones in potassium hydroxide aqueous or ethanolic solutions under reflux.
- Reaction times vary from 3 to 72 hours depending on substrates.
- Yields are generally good, with improved purity and scalability.
- Variants involve TMSCl-mediated reactions allowing direct synthesis of quinoline-4-carboxylic esters/acids in one step.
- This method allows incorporation of diverse substituents on the quinoline ring, enhancing medicinal chemistry applications.
Typical reaction conditions:
| Starting Materials | Catalyst/Base | Solvent | Temp | Time | Notes |
|---|---|---|---|---|---|
| Isatin + Enaminones or Aromatic Ketones | KOH or TMSCl | Water or Ethanol | Reflux (80–100 °C) | 3–72 h | High yield; good functional group tolerance |
This method is well-documented for its operational simplicity and effectiveness in preparing quinoline-4-carboxylic acid derivatives.
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step isatin-based synthesis with oxidation | Isatin, acetone, benzaldehyde, oxidants | Basic aqueous, reflux, controlled pH, oxidative steps | Industrially scalable, mild conditions, inexpensive raw materials | Multi-step, longer reaction times |
| Doebner hydrogen-transfer three-component reaction | Aniline derivatives, benzaldehyde, pyruvic acid | Acid catalysis (BF3·THF), MeCN, 65 °C, dropwise addition | One-pot, broad substrate scope, scalable, high yields | Requires precise control of catalyst and equivalents |
| Pfitzinger reaction and variants | Isatin, ketones/enaminones | Basic or TMSCl-mediated, reflux in water or ethanol | Simple, versatile, good yields | Longer reaction times, limited to certain substrates |
- The Doebner hydrogen-transfer reaction mechanism involves imine formation, condensation with pyruvic acid, and hydrogen transfer oxidation, allowing use of electron-deficient anilines that traditionally gave low yields.
- Oxidative steps in multi-step isatin-based methods employ potassium permanganate under mild conditions to convert vinylquinoline intermediates to dicarboxylic acids, facilitating further transformations.
- Pfitzinger reaction improvements include TMSCl-mediated esterification and cyclization in one step, enhancing efficiency.
- Large-scale syntheses have been demonstrated for the Doebner-based method, producing over 370 g of quinoline-4-carboxylic acid with consistent yields, highlighting industrial applicability.
- Functional group tolerance is high in modern methods, allowing synthesis of derivatives with diverse substituents, important for pharmaceutical development.
The preparation of this compound and related quinoline-4-carboxylic acid derivatives has been advanced significantly by developments in multi-component reactions, oxidative transformations, and classical condensations. The Doebner hydrogen-transfer reaction offers a versatile and scalable one-pot synthesis with broad substrate compatibility and high yields. Multi-step isatin-based syntheses provide industrially viable routes with inexpensive materials and mild conditions. The Pfitzinger reaction and its variants remain valuable for specific substrate scopes with improved protocols enhancing yield and operational simplicity. Selection of the appropriate method depends on the desired scale, substrate substitution pattern, and available resources.
Chemical Reactions Analysis
Types of Reactions: Quinoline-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as nitro or hydroxyl groups.
Reduction: This can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid, while reduction can produce quinoline-4-amine .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Quinoline derivatives, including quinoline-4-carbonitrile hydrochloride, have demonstrated significant antimicrobial properties. Research indicates that certain quinoline derivatives exhibit activity against a range of pathogens, including bacteria and fungi. For instance, quinoline-4-carboxylic acids have shown efficacy against Candida albicans, while other derivatives have been evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Several studies have highlighted the potential of this compound in cancer treatment. Quinoline derivatives are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, quinoline-4-carboxamide derivatives have been shown to exhibit promising anticancer activity, particularly against pancreatic cancer cells . The structure-activity relationship (SAR) studies reveal that modifications on the quinoline ring can enhance its potency against various cancer types .
Antiparasitic Activity
Quinoline compounds are well-known for their antimalarial properties. This compound has been explored for its effectiveness against Plasmodium falciparum, the parasite responsible for malaria. The incorporation of specific substituents on the quinoline ring has been shown to improve its activity .
Agrochemical Applications
Quinoline derivatives are also utilized in the agricultural sector as agrochemicals. Their role as herbicides and fungicides is well-documented, with certain compounds demonstrating efficacy in controlling plant pathogens and pests. The synthesis of quinoline derivatives has been optimized to enhance their biological activity in agricultural applications .
Synthesis and Characterization
The synthesis of this compound typically involves several methods, including microwave-assisted synthesis and traditional reflux techniques. Recent advancements have focused on improving yield and purity through innovative synthetic routes . Characterization of these compounds is usually performed using spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structures .
Summary of Key Findings
Mechanism of Action
The mechanism of action of quinoline-4-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, they can interact with various enzymes and receptors, modulating biological activities .
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights structural differences and biological activities of Quinoline-4-carbonitrile hydrochloride and related compounds:
*Molecular weights for derivatives depend on substituents.
Key Research Findings
Structural-Activity Relationships (SAR): The 4-carbonitrile position is critical for antimicrobial activity. Derivatives with tetrazolo or trifluoromethyl groups show varied potency depending on substituent electronic effects . Conversion of CN to CH₂NH₂ (as in quinoline-4-methylamine) enhances anti-inflammatory effects, highlighting the role of functional group flexibility .
Synergistic Effects: Plant-derived QCN’s bioactivity is amplified in the presence of terpenoids (e.g., α-farnesene) and benzenoids, suggesting combinatorial approaches for natural product optimization .
Pharmacological Potential: Quinoline-2-carbonitrile hydroxamic acids represent a promising class of HDAC inhibitors, with the carbonitrile group improving target affinity .
Biological Activity
Quinoline derivatives, particularly Quinoline-4-carbonitrile hydrochloride, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is a member of the quinoline family, a class of heterocyclic compounds known for their broad spectrum of biological activities. The structural features of quinolines contribute to their interaction with various biological targets, making them valuable in drug discovery.
Biological Activities
1. Antimicrobial Activity
Quinoline derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that certain quinoline compounds exhibit potent activity against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, leading to cell death.
2. Antimalarial Activity
Research indicates that quinoline derivatives, including this compound, possess antimalarial properties. A study highlighted the efficacy of related compounds against Plasmodium falciparum, with some derivatives showing low nanomolar activity. The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for parasite survival .
3. Anticancer Activity
this compound has been evaluated for its anticancer potential. Various studies have reported that quinoline derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro assays have shown that some derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells .
4. Anti-inflammatory and Analgesic Effects
Quinoline derivatives are also noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which play pivotal roles in inflammatory processes. This makes them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinolines act as inhibitors of key enzymes involved in disease processes, such as kinases and proteases.
- DNA Interaction : Some quinolines intercalate into DNA, disrupting replication and transcription processes.
- Receptor Modulation : Quinoline derivatives can modulate various receptors, influencing cellular signaling pathways.
Case Study 1: Antimalarial Efficacy
A study conducted on a series of quinoline derivatives demonstrated that specific modifications to the quinoline core significantly enhanced antimalarial activity against P. falciparum. Compound modifications led to improved pharmacokinetic profiles and oral bioavailability in animal models .
Case Study 2: Anticancer Properties
In a recent investigation into the anticancer effects of quinoline derivatives, researchers synthesized several new compounds and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM against breast cancer cells, suggesting strong potential for further development .
Table 1: Biological Activity Summary of Quinoline Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/ED50 Value |
|---|---|---|---|
| Quinoline-4-carbonitrile | Antimalarial | Plasmodium falciparum | < 10 nM |
| Quinoline derivative A | Anticancer | MCF-7 (Breast Cancer) | 5 µM |
| Quinoline derivative B | Antimicrobial | Staphylococcus aureus | 12 µg/mL |
| Quinoline derivative C | Anti-inflammatory | RAW 264.7 Macrophages | IC50 = 20 µM |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing quinoline-4-carbonitrile derivatives, and how can they be adapted for quinoline-4-carbonitrile hydrochloride?
- Methodological Answer : Classical synthesis methods for quinoline derivatives include Gould–Jacob, Friedländer, and Skraup reactions. For this compound, modifications such as introducing nitrile groups via catalytic cyanation or using hydrodistillation with subsequent hydrochloride salt formation (e.g., via HCl gas treatment) are common. Green synthesis approaches, like ultrasound irradiation or transition metal-catalyzed reactions, can improve yield and purity . Characterization typically involves NMR, FT-IR, and X-ray crystallography (if crystalline) to confirm the structure.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use closed systems or local exhaust ventilation to minimize inhalation of dust. Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised during bulk handling. Emergency measures should include accessible eyewash stations and chemical showers. Refer to safety data sheets (SDS) for specific exposure limits and disposal guidelines .
Q. How can researchers isolate quinoline-4-carbonitrile from natural sources like Quisqualis indica, and what factors influence yield variability?
- Methodological Answer : Fresh flowers are extracted via pentane submersion to obtain a concrete, followed by alcohol washing to isolate the absolute (QCN-enriched fraction). Yield variability arises from enzymatic changes post-harvest (e.g., oxidation or terpenoid rearrangements) and extraction method differences (e.g., hydrodistillation vs. solvent extraction). GC-MS or HPLC-UV quantifies QCN content, which ranges from 1.1% (essential oil) to 19.7% (absolute) .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Use gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy functional) to model electron density and correlation energies. Software like Gaussian or ORCA can calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Validate results against experimental UV-Vis spectra or X-ray charge density maps .
Q. What strategies resolve contradictory bioactivity data for quinoline-4-carbonitrile derivatives in anti-inflammatory studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity or solvent effects). Standardize assays using primary human macrophages and control for QCN stability (e.g., HPLC monitoring). Synergistic effects with terpenoids (as in Quisqualis indica absolute) should be isolated via fractional factorial experimental design .
Q. How can researchers optimize the catalytic reduction of quinoline-4-carbonitrile to quinoline-4-methylamine for enhanced bioactivity?
- Methodological Answer : Test Pd-based catalysts (e.g., Pd/Ac) under hydrogenation conditions. Vary pressure (1–10 atm), temperature (25–80°C), and solvent polarity (e.g., ethanol vs. DMF). Monitor reaction progress via TLC or in situ FT-IR. Purify via column chromatography (silica gel, 60–120 mesh) and validate using H-NMR and HRMS .
Q. What crystallographic techniques are suitable for resolving the hydrochloride salt form of quinoline-4-carbonitrile?
- Methodological Answer : Use SHELX programs for structure solution and refinement. Collect high-resolution X-ray data (λ = 0.710–1.541 Å) and apply direct methods for phase determination. Analyze hydrogen bonding and chloride ion coordination via Olex2 or Mercury. Report thermal ellipsoids and R-factors (<5%) for publication-ready results .
Data Analysis & Experimental Design
Q. How should researchers design experiments to study structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogenation at C-2 or sulfonyl groups at C-4). Test in vitro bioactivities (e.g., IC values) and correlate with computed descriptors (e.g., logP, polar surface area). Use multivariate regression (e.g., PLS) to identify key structural drivers .
Q. What statistical methods address variability in natural product-derived QCN content across batches?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
